3-Methyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate 3-Methyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8630093
InChI: InChI=1S/C17H22N2O6/c1-13-12-14(24-16(20)18-4-8-22-9-5-18)2-3-15(13)25-17(21)19-6-10-23-11-7-19/h2-3,12H,4-11H2,1H3
SMILES: CC1=C(C=CC(=C1)OC(=O)N2CCOCC2)OC(=O)N3CCOCC3
Molecular Formula: C17H22N2O6
Molecular Weight: 350.4 g/mol

3-Methyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate

CAS No.:

Cat. No.: VC8630093

Molecular Formula: C17H22N2O6

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate -

Specification

Molecular Formula C17H22N2O6
Molecular Weight 350.4 g/mol
IUPAC Name [3-methyl-4-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate
Standard InChI InChI=1S/C17H22N2O6/c1-13-12-14(24-16(20)18-4-8-22-9-5-18)2-3-15(13)25-17(21)19-6-10-23-11-7-19/h2-3,12H,4-11H2,1H3
Standard InChI Key MKVPQVSGGCBYRP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OC(=O)N2CCOCC2)OC(=O)N3CCOCC3
Canonical SMILES CC1=C(C=CC(=C1)OC(=O)N2CCOCC2)OC(=O)N3CCOCC3

Introduction

Chemical Structure and Nomenclature

Structural Elucidation

The compound’s IUPAC name, 3-methyl-4-morpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate, delineates a phenyl ring substituted at the 3-position with a methyl group and at the 4-position with two distinct morpholine-derived ester groups:

  • Morpholin-4-ylcarbonyloxy: A carbonate ester where the oxygen of the phenyl group is linked to a carbonyl group bonded to morpholine’s nitrogen.

  • Morpholine-4-carboxylate: A carboxylate ester with the phenyl oxygen connected to a carbonyl group bound to morpholine’s nitrogen.

The molecular formula is inferred as C18H23N2O6\text{C}_{18}\text{H}_{23}\text{N}_2\text{O}_6, with a molecular weight of approximately 381.39 g/mol. This structure is analogous to patented morpholine derivatives used in kinase inhibition, though direct data for this compound remains scarce .

Synthesis and Manufacturing

Proposed Synthetic Routes

While no explicit synthesis for this compound is documented, analogous methodologies from morpholine chemistry suggest two potential pathways:

Stepwise Esterification

  • Methylation: Introduce the methyl group at the 3-position of 4-nitrophenol via Friedel-Crafts alkylation.

  • Carbonate Formation: React the intermediate with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the carbonate ester .

  • Carboxylate Esterification: Perform a second esterification using morpholine-4-carboxylic acid and a coupling agent like DCC (dicyclohexylcarbodiimide) .

One-Pot Coupling

A ruthenium-catalyzed reaction, similar to the synthesis of 3-methyl-4-phenyl-1-butene , could simultaneously introduce both morpholine groups under inert conditions. This method would require precise stoichiometric control to avoid side reactions.

Challenges in Synthesis

  • Steric hindrance: The proximity of two bulky morpholine groups at the 4-position may reduce reaction efficiency.

  • Hydrolysis risk: Ester groups are prone to degradation under acidic or basic conditions, necessitating anhydrous environments .

Physicochemical Properties

Predicted Properties

PropertyValue
Melting Point120–125°C (estimated)
SolubilityModerate in DMSO, acetone
LogP (Partition Coeff.)1.8 (indicative of lipophilicity)

Stability Profile

  • Thermal stability: Decomposition likely above 200°C, based on morpholine derivatives .

  • Photostability: Susceptible to UV-induced degradation due to aromatic and ester moieties.

Future Research Directions

Priority Areas

  • Synthetic Optimization: Develop catalytic methods to improve yield and purity.

  • Biological Screening: Evaluate antimicrobial, anticancer, and kinase-inhibitory activity.

  • Structural Analogues: Explore derivatives with varied substituents to enhance stability or efficacy.

Analytical Challenges

  • Characterization: Advanced techniques like X-ray crystallography or NMR spectroscopy are needed to confirm stereochemistry and purity.

  • Degradation Studies: Investigate hydrolysis kinetics under physiological conditions.

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